
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is a chemical compound with the molecular formula C₁₁H₁₅NO₄P⁺ and a molecular weight of 256.215 g/mol This compound is characterized by the presence of an anilino group, a carboxypropyl group, and a hydroxymethyl group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium typically involves the reaction of aniline with a carboxypropyl derivative and a hydroxymethylphosphine oxide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced phosphine derivatives.
Substitution: The anilino and carboxypropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted anilino or carboxypropyl derivatives.
Aplicaciones Científicas De Investigación
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl and carboxypropyl groups play a crucial role in its binding affinity and specificity, while the anilino group contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphine: Similar structure but lacks the oxophosphanium core.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonium: Contains a phosphonium core instead of oxophosphanium.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonate: Contains a phosphonate group instead of oxophosphanium.
Uniqueness
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct chemical and biological properties. This core structure enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89915-98-0 |
|---|---|
Fórmula molecular |
C11H15NO4P+ |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
(3-anilino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H14NO4P/c13-8-17(16)7-6-10(11(14)15)12-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/p+1 |
Clave InChI |
PSKBBBLKLUOPKE-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)NC(CC[P+](=O)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



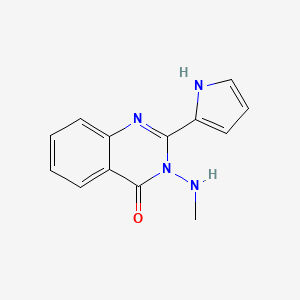


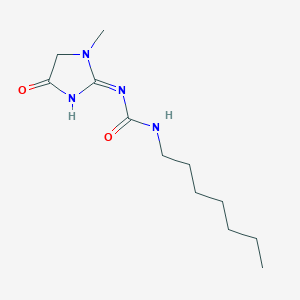
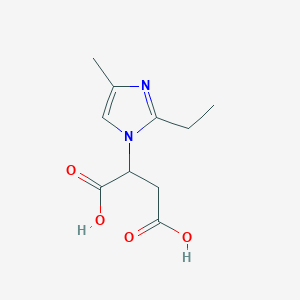
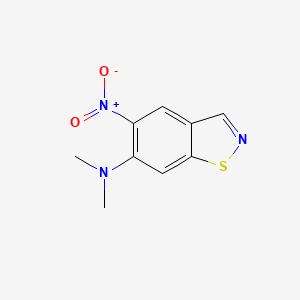
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
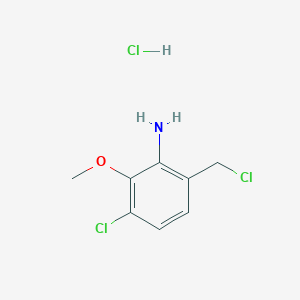

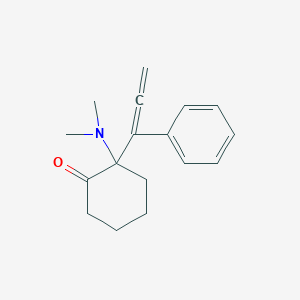
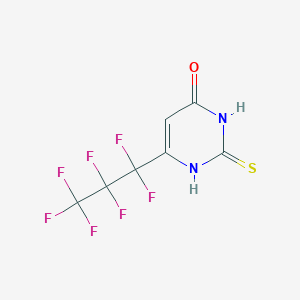
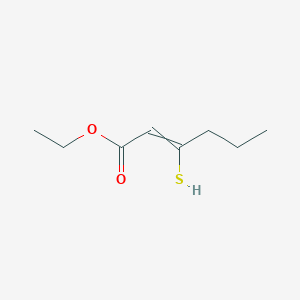
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
